molecular formula C27H32FN3O3 B2703982 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897735-38-5

3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2703982
CAS No.: 897735-38-5
M. Wt: 465.569
InChI Key: KNLKTSVFKDPLNC-UHFFFAOYSA-N
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Description

3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H32FN3O3 and its molecular weight is 465.569. The purity is usually 95%.
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Scientific Research Applications

PET Tracers for Serotonin Receptors

García et al. (2014) synthesized N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 to develop new PET tracers for serotonin 5-HT(1A) receptors. These compounds showed high brain uptake, slow brain clearance, and stability, indicating their potential as in vivo quantification tools for 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Crystal Structures of Biarylmethylene Piperazines

Ullah and Altaf (2014) reported the crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to adoprazine. Their research into the crystalline state and X-ray diffraction of these compounds contributes to understanding the structural basis of their biological activities and could inform the design of new therapeutic agents (Ullah & Altaf, 2014).

Phenolic Mannich Bases with Piperazines and Their Bioactivities

Gul et al. (2019) synthesized new Mannich bases with piperazines and evaluated their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds exhibited high potency and selectivity, indicating their potential as lead compounds for further drug development (Gul et al., 2019).

Comparative Metabolism of Flunarizine

Lavrijsen et al. (1992) studied the biotransformation of flunarizine in rats, dogs, and humans, identifying major metabolic pathways. This research aids in understanding the metabolic fate of flunarizine-like compounds and their potential interactions in biological systems (Lavrijsen et al., 1992).

Properties

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN3O3/c1-19-4-6-21(7-5-19)26(25-24(32)18-20(2)31(27(25)33)16-17-34-3)30-14-12-29(13-15-30)23-10-8-22(28)9-11-23/h4-11,18,26,32H,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLKTSVFKDPLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CCOC)C)O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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